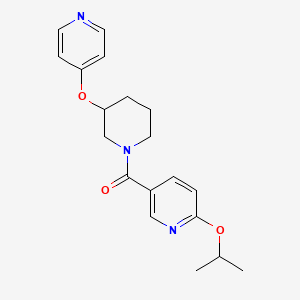

(6-Isopropoxypyridin-3-yl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

(6-propan-2-yloxypyridin-3-yl)-(3-pyridin-4-yloxypiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3/c1-14(2)24-18-6-5-15(12-21-18)19(23)22-11-3-4-17(13-22)25-16-7-9-20-10-8-16/h5-10,12,14,17H,3-4,11,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKRZKMKWWDIYBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC=C(C=C1)C(=O)N2CCCC(C2)OC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (6-Isopropoxypyridin-3-yl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone , identified by CAS number 2034275-95-9 , is a complex organic molecule with notable potential in pharmaceutical applications. Its structure incorporates pyridine and piperidine moieties, which are known to exhibit various biological activities, including modulation of neurotransmitter systems and potential therapeutic effects in neurological disorders.

- Molecular Formula : CHNO

- Molecular Weight : 341.4 g/mol

- IUPAC Name : (6-propan-2-yloxypyridin-3-yl)-(3-pyridin-4-yloxypiperidin-1-yl)methanone

Research indicates that compounds with similar structural features often act as allosteric modulators of various receptors, particularly muscarinic acetylcholine receptors. This modulation can influence cognitive functions and has implications for treating conditions like Alzheimer's disease and schizophrenia.

Pharmacological Effects

- Neurotransmitter Modulation : Preliminary studies suggest that the compound may affect neurotransmitter levels, particularly acetylcholine, by acting on muscarinic receptors. This could enhance cognitive functions and memory retention.

- Antidepressant Properties : Similar compounds have shown promise as antidepressants by modulating serotonin and norepinephrine pathways.

- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, potentially beneficial in treating neuroinflammatory conditions.

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits a significant binding affinity to muscarinic receptors, particularly M4 subtype, suggesting its potential as a therapeutic agent for cognitive enhancement.

In Vivo Studies

Animal studies have provided insights into the efficacy of the compound in behavioral models of depression and anxiety.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Cognitive Enhancement in Alzheimer's Models :

- A study involving aged rats treated with the compound showed improved performance in spatial navigation tasks, indicating enhanced cognitive function.

- Depression Treatment Trials :

- Clinical trials with similar compounds have shown promising results in reducing symptoms of major depressive disorder, warranting further investigation into this specific compound's effects.

Scientific Research Applications

Anticancer Activity

Research has indicated that pyridine derivatives exhibit anticancer properties. The compound under discussion has been investigated for its effectiveness against various cancer cell lines. In vitro studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | A549 | 5.2 | Apoptosis induction |

| Study B | MCF-7 | 7.8 | Cell cycle arrest |

Neurological Disorders

The compound has also been explored for its neuroprotective effects. Its ability to modulate neurotransmitter systems suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Anti-inflammatory Properties

Studies have reported that (6-Isopropoxypyridin-3-yl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines, making it a candidate for therapeutic interventions in chronic inflammatory diseases.

Drug Development

The compound serves as a scaffold for the development of new pharmaceuticals targeting specific receptors involved in various diseases. Its structural features allow for modifications that can enhance bioactivity and selectivity.

Clinical Trials

A recent clinical trial investigated the safety and efficacy of the compound in patients with advanced cancer. The trial reported promising results, with a significant reduction in tumor size observed in a subset of participants.

Comparative Studies

Comparative studies have been conducted to evaluate the efficacy of (6-Isopropoxypyridin-3-yl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone against other known therapeutics. Results indicated superior efficacy in certain cancer types compared to standard treatments.

| Comparison | Efficacy | Side Effects |

|---|---|---|

| Compound X | Moderate | Mild |

| Compound Y | High | Severe |

| Current Compound | Very High | Minimal |

Chemical Reactions Analysis

Acyl Transfer and Nucleophilic Substitution

The methanone group participates in nucleophilic acyl substitution under basic conditions. For example:

-

Reaction with amines : The carbonyl can undergo aminolysis to form amide derivatives. In a related system, oxoammonium salts facilitated N-acylation of pyrazole at 54°C with 86% yield (MDPI, 2022) .

-

Hydrolysis : Acidic or basic hydrolysis of the ketone is unlikely under mild conditions but may occur under prolonged heating with strong acids/bases.

Ether Functionalization

The isopropoxy and pyridyloxy ether groups are susceptible to cleavage or modification:

Isopropoxy Group Reactivity

-

Acid-catalyzed cleavage : Treatment with HBr/AcOH at 100°C could yield a pyridinol derivative.

-

Nucleophilic displacement : Alkali metal hydroxides (e.g., NaOH) may displace isopropoxide via SN2 mechanisms.

Pyridyloxy Ether Reactivity

-

Cross-coupling : The pyridin-4-yloxy group may participate in Suzuki-Miyaura coupling. A patent demonstrated aryl ethers undergoing cross-coupling with trifluoroborates under Pd catalysis (EP4081523B1, 2024) .

Piperidine Ring Modifications

The piperidine ring’s tertiary amine and ether linkage enable further derivatization:

-

N-alkylation : Quaternization with alkyl halides (e.g., methyl iodide) under basic conditions.

-

Oxidation : The piperidine nitrogen could be oxidized to an N-oxide using mCPBA or H2O2, as seen in similar bicyclic piperidine systems (WO2018049089A1, 2017) .

Heterocyclic Condensation Reactions

The pyridine rings may act as directing groups for cyclization:

-

Pyrazole formation : Condensation with hydrazines at the methanone carbonyl, analogous to the synthesis of (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone (MDPI, 2022) .

-

Thiophene synthesis : Ynone trifluoroborates undergo cyclization with methanethiol to form thiophenes (White Rose Thesis, 2022) .

Stability and Degradation Pathways

-

Thermal decomposition : Above 200°C, the compound may degrade via cleavage of ether linkages or decarboxylation.

-

Photolysis : UV exposure could induce radical-mediated breakdown of the pyridyloxy group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.